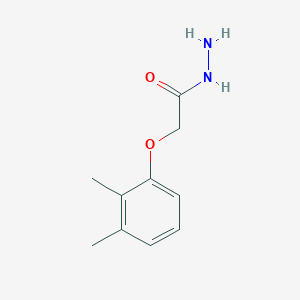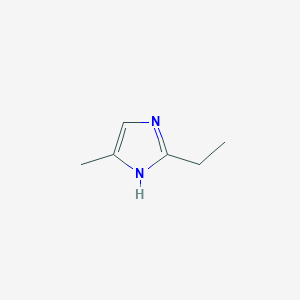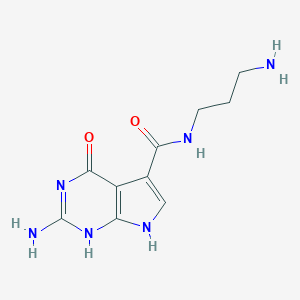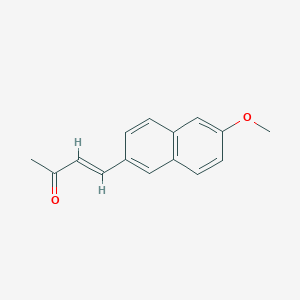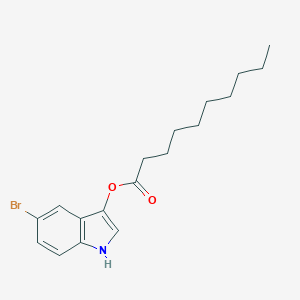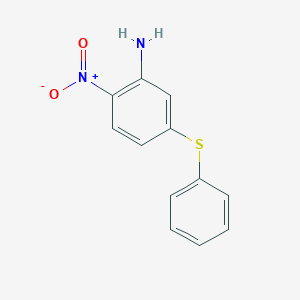![molecular formula C20H21N3O6 B144594 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 137103-31-2](/img/structure/B144594.png)
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione is a complex compound that has been the subject of extensive research in recent years. This compound has been found to have a range of potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
Mecanismo De Acción
The mechanism of action of 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione is not fully understood. However, it is believed to act by binding to the active site of enzymes and blocking their activity. This makes it a potentially valuable tool for studying the mechanisms of enzyme action and regulation.
Efectos Bioquímicos Y Fisiológicos
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione has been found to have a range of biochemical and physiological effects. In particular, it has been found to have potent inhibitory effects on a range of enzymes, including kinases and phosphatases. It has also been found to have anti-inflammatory and antioxidant properties, which make it a potentially valuable tool for studying the mechanisms of inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione is its potent inhibitory effects on enzymes. This makes it a potentially valuable tool for studying the mechanisms of enzyme action and regulation. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities for lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione. One area of interest is in the development of new synthetic methods for this compound, which could make it more readily available for lab experiments. Another area of interest is in the development of new applications for this compound, particularly in the fields of biochemistry and physiology. Finally, there is potential for further research into the mechanism of action of this compound, which could lead to a better understanding of the mechanisms of enzyme action and regulation.
Métodos De Síntesis
The synthesis of 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione is a complex process that involves multiple steps. The starting material for the synthesis is 2,4-dioxo-5-methylpyrido[2,3-d]pyrimidine, which is reacted with benzyl bromide to form the benzylated intermediate. This intermediate is then subjected to a series of reactions involving oxirane, hydroxylamine, and acetic anhydride to form the final product.
Aplicaciones Científicas De Investigación
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione has a wide range of potential applications in scientific research. One of the most promising areas of application is in the field of biochemistry, where this compound has been found to have potent inhibitory effects on a range of enzymes, including kinases and phosphatases. This makes it a potentially valuable tool for studying the mechanisms of enzyme action and regulation.
Propiedades
Número CAS |
137103-31-2 |
|---|---|
Nombre del producto |
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Fórmula molecular |
C20H21N3O6 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H21N3O6/c1-11-7-8-21-17-14(11)18(27)22(9-12-5-3-2-4-6-12)20(28)23(17)19-16(26)15(25)13(10-24)29-19/h2-8,13,15-16,19,24-26H,9-10H2,1H3/t13-,15-,16-,19-/m1/s1 |
Clave InChI |
QEXOXVQSTPLAMK-NVQRDWNXSA-N |
SMILES isomérico |
CC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES |
CC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3)C4C(C(C(O4)CO)O)O |
SMILES canónico |
CC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3)C4C(C(C(O4)CO)O)O |
Otros números CAS |
137103-31-2 |
Sinónimos |
3-benzyl-5-methyl-3-(beta-ribofuranosyl)pyrido(2,3-d)pyrimidine-2,4(1H,3H)dione Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5-methyl-3-(phenylmethyl)-1-beta-D-ribofuranosyl- TI 79 TI-79 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)
![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)
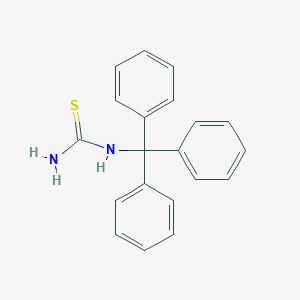
![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
